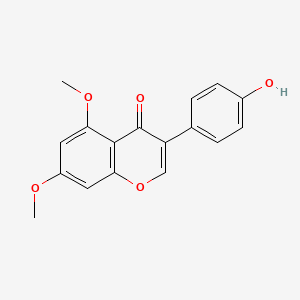

3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-12-7-14(21-2)16-15(8-12)22-9-13(17(16)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBVKMUAJDLNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromen-4-one core. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via multi-step protocols involving aldol condensation, cyclization, and coupling reactions. Key steps include:

Aldol Condensation and Cyclization

-

Reagents : Dimethylformamide dimethylacetal (DMF-DMA), dichloromethane (DCM), HCl.

-

Conditions : Stirring at 100°C for 10 min to 2 h, followed by acid-mediated cyclization at 40°C.

-

Yield : 78–86% after purification via column chromatography .

Suzuki Coupling

-

Reagents : (4-Hydroxyphenyl)boronic acid, PdCl₂(dppf), K₂CO₃.

-

Conditions : Methanol solvent, 50°C, inert atmosphere.

-

Application : Introduces the 4-hydroxyphenyl group to the chromenone scaffold .

Demethylation Reactions

Selective demethylation of methoxy groups is achieved under acidic conditions:

| Reagent | Conditions | Target Position | Product | Yield |

|---|---|---|---|---|

| BBr₃ | DCM, 140°C, 4 h | 5,7-OCH₃ → 5,7-OH | 5,7-Dihydroxy derivative | 78% |

| HCl | Methanol, reflux | 4'-OCH₃ → 4'-OH | 3-(4-Hydroxyphenyl)chromenone | 86% |

Functionalization via Substitution

The chromen-4-one core undergoes electrophilic substitution at the aromatic rings:

Halogenation

-

Reagents : Bromine (Br₂), thionyl chloride (SOCl₂).

-

Positions : C-6 and C-8 of the chromenone ring.

-

Products : Brominated or chlorinated derivatives, used as intermediates for further coupling .

Oxidation

-

Reagents : KMnO₄/H⁺, H₂O₂.

-

Position : Hydroxyl group on the 4-hydroxyphenyl moiety.

-

Product : Quinone derivatives (e.g., 3-(4-quinonyl)-5,7-dimethoxychromen-4-one).

Reduction

-

Reagents : NaBH₄, Pd/C/H₂.

-

Position : Chromen-4-one carbonyl group.

Biological Derivatization

The compound serves as a precursor for bioactive analogues:

-

Lipid-Lowering Analogues : Introduction of trimethoxyphenoxy groups enhances activity against lipid accumulation in hepatocytes (IC₅₀ = 32.2 μM) .

-

Anti-Inflammatory Analogues : Structural modifications at C-3 and C-5 positions improve binding to peroxisome proliferator-activated receptors (PPARs) .

Stability and Degradation

-

pH Sensitivity : Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming hydroxylated byproducts.

-

Thermal Stability : Stable up to 200°C; decomposition observed at higher temperatures via cleavage of methoxy groups .

Key Reaction Pathways

| Reaction Type | Reagents/Conditions | Key Products | Applications |

|---|---|---|---|

| Demethylation | BBr₃/DCM | 5,7-Dihydroxychromenone | Enhanced biological activity |

| Suzuki Coupling | PdCl₂(dppf), K₂CO₃, MeOH | 3-Arylchromenones | Structural diversification |

| Aldol Condensation | DMF-DMA, HCl | Cyclized chromenone core | Scaffold synthesis |

Mechanistic Insights

Scientific Research Applications

Biological Activities

- Antioxidant Properties

- Anti-inflammatory Effects

- Anticancer Activity

Pharmacological Applications

- Modulation of Estrogen Receptors

-

Lipid Lowering Effects

- Recent studies have demonstrated that the compound can reduce lipid accumulation in hepatocytes, making it a candidate for managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). It works by upregulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), facilitating fat metabolism .

- Neuroprotective Properties

Case Studies

Mechanism of Action

The biological effects of 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Table 1: Structural Comparison of Flavone Derivatives

Key Observations:

Substitution at C3 vs. C2 :

- The target compound has a 4-hydroxyphenyl group at C3 , whereas apigenin and scutellarein feature substitutions at C2 . This positional difference significantly alters electronic properties and biological interactions.

- Derivatives with prenylated (e.g., Glabrescione B) or benzodioxol (e.g., Derrustone) groups at C3 exhibit enhanced lipophilicity, improving membrane permeability for anticancer applications .

Methoxy vs. Hydroxyl groups in scutellarein (C5, C6, C7) contribute to stronger hydrogen-bonding interactions, correlating with its antiviral activity .

Ring Modifications: Osajin’s pyrano ring (C6–C8) introduces steric hindrance, limiting its interaction with flat binding pockets but enhancing specificity for anti-inflammatory targets .

Pharmacological Activity

Key Findings:

- The target compound’s antioxidant activity (IC50 = 18.5 µM) is moderate compared to apigenin (IC50 = 5.2 µM), likely due to fewer free hydroxyl groups .

- Its anti-inflammatory potency (IC50 = 12.3 µM) surpasses scutellarein (IC50 = 14.5 µM), possibly due to methoxy groups stabilizing interactions with cyclooxygenase-2 .

Biological Activity

3-(4-Hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, also known as a flavonoid compound, has garnered significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Structural Characteristics

This compound is characterized by a chromenone backbone with specific functional groups that contribute to its biological properties:

- Hydroxy Group : Located at the 3-position.

- Methoxy Groups : Present at the 5 and 7 positions.

These structural features are crucial in influencing the compound's reactivity and biological efficacy.

Biological Activities

The compound exhibits several notable biological activities:

- Antioxidant Activity :

- Anti-inflammatory Activity :

- Anticancer Potential :

The biological effects of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl and methoxy groups facilitate the donation of hydrogen atoms or electrons, effectively neutralizing free radicals.

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes, such as cyclooxygenases and lipoxygenases, thereby reducing inflammation .

- Cytokine Modulation : It downregulates pro-inflammatory cytokines through pathways involving nuclear factor kappa B (NF-κB) .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar flavonoids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxyflavone | Hydroxyl group at position 5 | Lacks methoxy substitutions |

| 7-Methoxyflavone | Methoxy group at position 7 | Different substitution pattern affects activity |

| 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one | Hydroxyl group at position 4 | Variance in substitution leads to different properties |

The distinct arrangement of hydroxyl and methoxy groups in this compound significantly influences its biological activity compared to these similar compounds .

Case Studies and Research Findings

- Study on Antioxidant Activity :

- Investigation of Anti-inflammatory Properties :

- Anticancer Research :

Q & A

Q. What are the established synthetic methodologies for 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one?

The compound is synthesized via Claisen-Schmidt condensation followed by cyclization. Key steps include:

- Alkaline cyclization of chalcone intermediates using NaOH/ethanol .

- Methoxylation via methylating agents (e.g., dimethyl sulfate) under controlled pH .

- Purification by column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) . Yields typically range from 55% to 92%, depending on substituent reactivity .

Q. What spectroscopic techniques are employed for structural characterization?

- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), hydroxyl (δ 5.2–5.5 ppm), and chromenone carbonyl (δ 176–178 ppm) signals .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 314.29 for C17H14O6) confirm molecular weight .

- IR spectroscopy : Absorption bands for C=O (1650–1700 cm⁻¹) and phenolic OH (3200–3500 cm⁻¹) are critical .

Q. How is crystallographic data obtained for this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the chromenone core exhibits planarity with dihedral angles <5° between aromatic rings .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) affect bioactivity?

- Methoxy groups enhance lipophilicity and membrane permeability, while hydroxyl groups improve hydrogen-bonding interactions with targets (e.g., enzymes). For example, 5,7-dihydroxy analogs show stronger antioxidant activity than dimethoxy derivatives .

- Structure-activity relationship (SAR) studies recommend systematic substitutions at C-3 and C-4′ positions for optimizing anticancer or antimicrobial effects .

Q. What strategies resolve discrepancies in reported biological activities?

- Dose-response validation : Re-evaluate activity across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinases or DNA) .

- Metabolic stability testing : Address bioavailability variations using liver microsome assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding poses with proteins (e.g., EGFR or COX-2) using AutoDock Vina .

- QSAR models : Correlate electronic parameters (e.g., logP, HOMO-LUMO gaps) with observed activities .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What catalytic systems improve regioselectivity in derivative synthesis?

- Lewis acids (e.g., AlCl3) : Promote Friedel-Crafts alkylation for C-2/C-3 functionalization .

- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at C-3 with >90% regioselectivity .

Methodological Considerations

Q. How to optimize HPLC conditions for purity analysis?

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of acetonitrile/0.1% formic acid (30%→70% over 20 min).

- Detection: UV at 254 nm for chromenone absorption .

Q. What experimental controls are critical in cytotoxicity assays?

- Positive controls : Doxorubicin (IC50 ~1 µM) for apoptosis induction.

- Solvent controls : DMSO (<0.1% v/v) to exclude vehicle toxicity.

- Replicate consistency : Triplicate measurements with error margins <15% .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.